molecular formula C19H14FN3S B11499867 N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11499867
M. Wt: 335.4 g/mol
InChI Key: ZWTBNGVLEYQEQQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-bromo-3-methylthiophene in the presence of a base to form an intermediate, which is then cyclized with formamide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a thienopyrimidine core with fluorophenyl and phenyl substituents. This structural arrangement contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14FN3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H14FN3S/c1-12-16-18(23-15-9-7-14(20)8-10-15)21-11-22-19(16)24-17(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23)

InChI Key

ZWTBNGVLEYQEQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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